molecular formula C10H9N5O3 B15039784 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039784
M. Wt: 247.21 g/mol
InChI Key: ABCYZMQPWIUPQZ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: is a chemical compound that belongs to the class of pyrazole derivatives It features a nitrophenyl group attached to the pyrazole ring, which is further substituted with a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-nitrobenzohydrazide with appropriate pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer activities .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a nitrophenyl group and a carbohydrazide group attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C10H9N5O3/c11-12-10(16)9-5-8(13-14-9)6-2-1-3-7(4-6)15(17)18/h1-5H,11H2,(H,12,16)(H,13,14)

InChI Key

ABCYZMQPWIUPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN

Origin of Product

United States

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